molecular formula C7H6ClNO2 B592625 6-Chloro-2-methylpyridine-3-carboxylic acid CAS No. 137129-98-7

6-Chloro-2-methylpyridine-3-carboxylic acid

Cat. No. B592625
M. Wt: 171.58
InChI Key: SGHDEIVHYSOLRC-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyridine-3-carboxylic acid (6-CMP) is an organic compound belonging to the pyridine-3-carboxylic acid family. It is a colorless, crystalline solid that is soluble in water and organic solvents. 6-CMP is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of dyes, catalysts, and other industrial chemicals. 6-CMP is a versatile compound that has a wide variety of applications in organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Application 1: Synthesis of 6-methyl-2-thiophenoxynicotinic acid

  • Summary of the Application: 6-Chloro-2-methylpyridine-3-carboxylic acid, also known as 2-Chloro-6-methylnicotinic acid, can be used in the synthesis of 6-methyl-2-thiophenoxynicotinic acid .
  • Results or Outcomes: The synthesized 6-methyl-2-thiophenoxynicotinic acid is required for the preparation of a europium complex used for staining the nucleolus of NIH 3T3, HeLa, and HDF cells .

Application 2: Pharmacological Activity Studies

  • Summary of the Application: 6-Methylpyridine-2-carboxylic acid, a similar compound to 6-Chloro-2-methylpyridine-3-carboxylic acid, has been studied for its interactions with human serum albumin, its ability to chelate metalloenzyme inhibitors, and its interactions with insulin-mimetic zinc (II) complexes with cell constituents .

Application 3: Spectroscopic Analyses

  • Summary of the Application: 2-Chloro-6-methylpyridine, another similar compound to 6-Chloro-2-methylpyridine-3-carboxylic acid, has been used for experimental FTIR and FT-Raman spectroscopic analyses .

properties

IUPAC Name

6-chloro-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHDEIVHYSOLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673138
Record name 6-Chloro-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylpyridine-3-carboxylic acid

CAS RN

137129-98-7
Record name 6-Chloro-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-methylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 6-chloro-2-methylnicotinate (Example 423, Step 2) (900 mg, 4.85 mmol) was taken up in 2-methylpropan-2-ol (48.5 ml) and methanol (48.5 ml) and aqueous 1 molar potassium hydroxide (24.2 ml, 24.2 mmol) was added. The resulting slurry was heated at 60° C. for 4 hours, cooled to room temperature, and hydrochloric acid (1 M in water, 24.2 mL, 24.2 mmol) was added dropwise. The solution was then concentrated under reduced pressure until to afford a white solid, which was taken up in methanol and concentrated under reduced pressure. Water and ethyl acetate were added and the layers were separated. The aqueous layer was extracted with ethyl acetate three times. The combined organic layers were concentrated under reduced pressure to afford the title compound.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step Two
Quantity
48.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
24.2 mL
Type
reactant
Reaction Step Five
Quantity
48.5 mL
Type
solvent
Reaction Step Five

Citations

For This Compound
1
Citations
V Kumar, AK Chaudhary, Y Dong, HA Zhong… - Scientific reports, 2017 - nature.com
… )methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), bis(2-pyridylmethyl)amine (C 12 H 13 N 3 ), 6-chloro-2-methylpyridine-3-carboxylic acid (C 7 H 6 …
Number of citations: 33 www.nature.com

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